molecular formula C22H26N2O4 B4444488 2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide

2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide

Cat. No.: B4444488
M. Wt: 382.5 g/mol
InChI Key: MIXXWBIRORQMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide, also known as DMP 777, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amide derivatives and has a molecular weight of 413.53 g/mol.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide 777 involves the inhibition of angiogenesis, which is the process of new blood vessel formation. This process is essential for the growth and spread of cancer cells. This compound 777 inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key regulator of angiogenesis. By inhibiting VEGFR2, this compound 777 blocks the formation of new blood vessels, thereby limiting the supply of nutrients and oxygen to cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound 777 has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Additionally, it has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. This compound 777 has also been found to have a protective effect on dopaminergic neurons in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide 777 in lab experiments is its specificity for VEGFR2. This allows for targeted inhibition of angiogenesis without affecting other signaling pathways. Additionally, this compound 777 has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one of the limitations of using this compound 777 in lab experiments is its solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide 777. One of the potential applications of this compound 777 is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound 777 in different types of cancer and in combination with other therapies. Additionally, the neuroprotective effect of this compound 777 in Parkinson's disease needs to be further investigated. Furthermore, the synthesis of this compound 777 needs to be optimized to improve its yield and purity. Finally, the development of new analogs of this compound 777 with improved properties and efficacy is an area of future research.
Conclusion
In conclusion, this compound 777 is a chemical compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of angiogenesis, which makes it a promising candidate for the treatment of cancer. This compound 777 has several biochemical and physiological effects, and its specificity for VEGFR2 makes it a valuable tool for lab experiments. Future research on this compound 777 should focus on its efficacy in different diseases, optimization of its synthesis, and development of new analogs.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide 777 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound 777 has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15-8-9-16(2)20(14-15)28-17(3)21(25)23-19-7-5-4-6-18(19)22(26)24-10-12-27-13-11-24/h4-9,14,17H,10-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXXWBIRORQMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide
Reactant of Route 3
Reactant of Route 3
2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide
Reactant of Route 4
Reactant of Route 4
2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide
Reactant of Route 5
Reactant of Route 5
2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide
Reactant of Route 6
Reactant of Route 6
2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.